N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide
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Overview
Description
N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring system, along with the fluorobenzamide moiety, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide involves several steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Introduction of the Fluorobenzamide Moiety: The fluorobenzamide group can be introduced by reacting the benzothiazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with an appropriate amine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as microwave-assisted synthesis and flow chemistry .
Chemical Reactions Analysis
N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.
Medicine: The compound is being investigated for its anticancer properties, with research focusing on its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the proliferation of cancer cells. Additionally, the compound may modulate signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-fluorobenzamide can be compared with other benzothiazole derivatives, such as:
N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-3-methoxybenzamide: This compound has a methoxy group instead of a fluorine atom, which may result in different biological activities and chemical properties.
N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-4-chlorobenzamide: The presence of a chlorine atom instead of a fluorine atom can affect the compound’s reactivity and interactions with biological targets.
N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2,4-difluorobenzamide: This compound contains two fluorine atoms, which may enhance its potency and selectivity compared to the single-fluorine derivative
Properties
Molecular Formula |
C16H14FN3O3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C16H14FN3O3S/c17-13-7-3-1-5-11(13)16(21)19-10-9-18-15-12-6-2-4-8-14(12)24(22,23)20-15/h1-8H,9-10H2,(H,18,20)(H,19,21) |
InChI Key |
DIXYGAPXNPYCML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCNC(=O)C3=CC=CC=C3F)NS2(=O)=O |
Origin of Product |
United States |
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